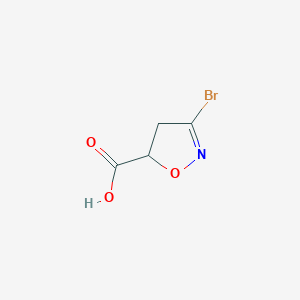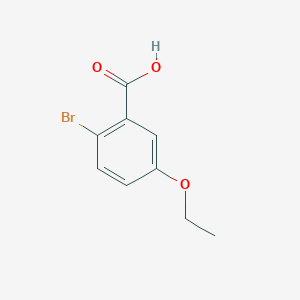![molecular formula C10H18ClNO2 B1375633 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride CAS No. 2060009-09-6](/img/structure/B1375633.png)
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride
Übersicht
Beschreibung
“2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride” is a chemical compound with the CAS Number: 2060009-09-6 . It has a molecular weight of 219.71 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO2.ClH/c12-10(13)4-9-7-2-1-3-8(9)6-11-5-7;/h7-9,11H,1-6H2,(H,12,13);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
Compounds related to 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride have demonstrated potential in antimicrobial applications. For instance, a series of compounds including this structure have shown significant inhibition potency against Staphylococcus aureus, Salmonella typhi, and beneficial antifungal activity against Candida albicans and Rhizopus sp. at low concentrations (Ramachandran, Rani, & Kabilan, 2009).
Photoreaction Studies
The photo-reaction of similar structures has been explored, indicating potential applications in chemical synthesis and material science. One study investigated the irradiation of 9-oxabicyclo[3.3.1]nonan-3-one in methanol, leading to the formation of various products including (cis-6-methyletrahydropyran-2-yl)acetic acid, a component of civet (Muraoka et al., 1995).
Conformational and Configurational Studies
Research has been conducted on derivatives of 3-azabicyclo[3.3.1]nonane, including 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride, to understand their conformational and configurational behavior. These studies contribute to the knowledge of molecular structures and their dynamics, which is essential in drug design and material science (Jeyaraman et al., 1982).
NMR Studies for Stereochemical Assignments
In-depth NMR studies have been performed on various substituted derivatives, providing insights into their stereochemical properties. This research is crucial for understanding the physical and chemical properties of these compounds, which can be applied in synthesizing new materials or drugs (Park, Jeong, & Parthiban, 2011).
Synthesis of Novel Compounds
Efforts in synthesizing novel derivatives have been made, highlighting the compound's versatility in forming new chemical structures with potential applications in various fields, including pharmaceuticals and materials science (Rani, Ramachandran, & Kabilan, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-azabicyclo[3.3.1]nonan-9-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)4-9-7-2-1-3-8(9)6-11-5-7;/h7-9,11H,1-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWGXDZZIOAPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)C2CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)





![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)






